molecular formula C10H6ClF3N2 B8563526 3-Chloro-5-(trifluoromethyl)-2-methylquinoxaline

3-Chloro-5-(trifluoromethyl)-2-methylquinoxaline

Cat. No.: B8563526
M. Wt: 246.61 g/mol
InChI Key: WQLOXJIRFPOSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(trifluoromethyl)-2-methylquinoxaline is a useful research compound. Its molecular formula is C10H6ClF3N2 and its molecular weight is 246.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

3-chloro-2-methyl-5-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C10H6ClF3N2/c1-5-9(11)16-8-6(10(12,13)14)3-2-4-7(8)15-5/h2-4H,1H3

InChI Key

WQLOXJIRFPOSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-8-(trifluoromethyl)quinoxalin-2-ol (0.8292 g, 3.634 mmol) and phosphorous oxychloride (6.653 mL, 72.68 mmol) was stirred at 100° C. After 1.5 h, the mixture was cooled to room temperature. The mixture was poured into ice (˜50 mL) with stirring and neutralized with NH4OH (30 mL) and ice with stirring. The resulting precipitate was collected by filtration, rinsed with water (100 mL), and dried to give 3-chloro-2-methyl-5-(trifluoromethyl)-quinoxaline as a pink solid: 1H NMR (400 MHz, DMF) δ ppm 8.35 (1H, d, J=8.4 Hz), 8.25 (1H, d, J=7.4 Hz), 7.94-8.02 (1H, m), 2.80 (3H, s); LC-MS (ESI) m/z 247.0 [M+H]+. The pink solid was carried on crude without purification for the next step.
Name
3-methyl-8-(trifluoromethyl)quinoxalin-2-ol
Quantity
0.8292 g
Type
reactant
Reaction Step One
Quantity
6.653 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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